molecular formula C26H25BrN2O4 B300558 methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate

methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate

货号 B300558
分子量: 509.4 g/mol
InChI 键: JVGTXRYGCOYCGE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate, also known as BRD0705, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a member of the chromene family, which is known for its diverse biological activities.

作用机制

The mechanism of action of methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate is not fully understood, but it is believed to target multiple signaling pathways involved in cancer cell growth and survival. It has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. HDAC inhibitors have been shown to have anticancer activity by inducing cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate has been shown to have both biochemical and physiological effects on cancer cells. It has been reported to induce cell cycle arrest at the G2/M phase, which is associated with DNA damage and apoptosis. In addition, methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate has been shown to inhibit the activity of AKT and ERK, which are signaling pathways involved in cancer cell survival and proliferation. These effects have been observed in various cancer cell lines, suggesting that methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate has broad-spectrum anticancer activity.

实验室实验的优点和局限性

One advantage of methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate is its broad-spectrum anticancer activity, which makes it a promising candidate for combination therapy with other anticancer agents. In addition, the synthesis method for methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate is relatively simple and can be scaled up for large-scale production. However, one limitation of methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate is its low solubility in water, which may affect its bioavailability and pharmacokinetics in vivo. Further research is needed to optimize the formulation and delivery of methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate for clinical use.

未来方向

There are several potential future directions for research on methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate. One direction is to investigate its mechanism of action in more detail, including its effects on epigenetic regulation and DNA damage response pathways. Another direction is to evaluate its efficacy and safety in preclinical animal models and clinical trials. Furthermore, the development of new formulations and delivery methods for methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate may improve its pharmacokinetics and therapeutic efficacy. Finally, the identification of biomarkers that predict response to methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate may help to select patients who are most likely to benefit from this therapy.

合成方法

The synthesis of methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate involves the reaction of 2-hydroxy-5-bromo-4-(benzyloxy)benzaldehyde with dimethylaminoethylamine and methyl cyanoacetate in the presence of piperidine as a catalyst. The resulting product is then treated with trifluoroacetic acid to yield methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate. This synthesis method has been reported in a research article published in the Journal of Medicinal Chemistry in 2013.

科学研究应用

Methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate has been studied for its potential therapeutic applications in cancer treatment. It has been reported to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

属性

产品名称

methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate

分子式

C26H25BrN2O4

分子量

509.4 g/mol

IUPAC 名称

methyl 2-amino-4-(5-bromo-2-phenylmethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate

InChI

InChI=1S/C26H25BrN2O4/c1-29(2)18-10-11-19-22(14-18)33-25(28)24(26(30)31-3)23(19)20-13-17(27)9-12-21(20)32-15-16-7-5-4-6-8-16/h4-14,23H,15,28H2,1-3H3

InChI 键

JVGTXRYGCOYCGE-UHFFFAOYSA-N

SMILES

CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C(=O)OC)C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4

规范 SMILES

CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C(=O)OC)C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。